ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylthiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired thiazolo[3,2-b][1,2,4]triazole ring system .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .
Scientific Research Applications
ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for developing new drugs with antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can serve as a probe for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities with ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate and exhibit similar biological activities.
Triazole Derivatives: Triazole-based compounds also share similarities and are known for their diverse pharmacological properties.
Uniqueness
What sets this compound apart is its unique fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34g/mol |
IUPAC Name |
ethyl 6-methyl-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-3-19-13(18)11-9(2)17-14(20-11)15-12(16-17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
CNIBPPBFGNBAQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)S1)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.